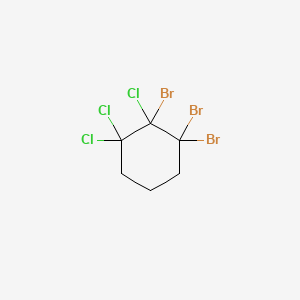![molecular formula C11H12N2O B13836033 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and a suitable ketone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, such as in the treatment of infections and cancer.
Industry: In the industrial sector, it is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those involved in cell proliferation, apoptosis, and microbial inhibition.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-(1H-benzo[d]imidazol-2-yl)quinoline and 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole.
Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(2-methylbenzimidazol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3 |
Clé InChI |
ASJUYINNISUVAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


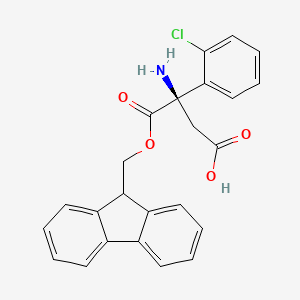
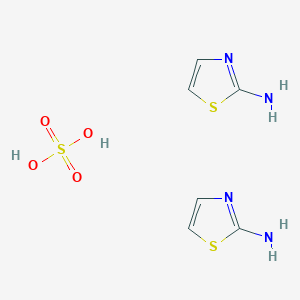
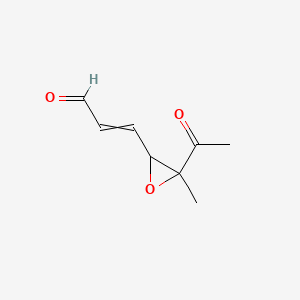
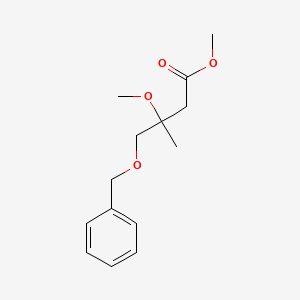
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
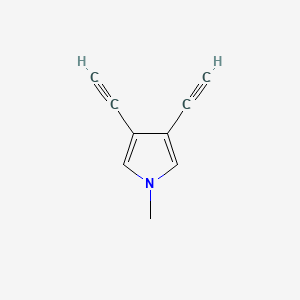
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
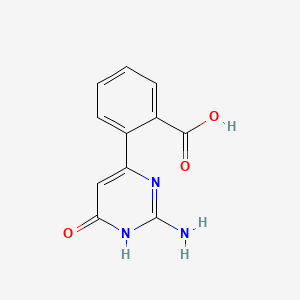

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
